molecular formula C22H21N3O3 B3462837 1-[(NAPHTHALEN-2-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

1-[(NAPHTHALEN-2-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

Cat. No.: B3462837
M. Wt: 375.4 g/mol
InChI Key: COUUXKSIARJETR-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic piperazine derivative characterized by two distinct substituents:

  • Naphthalen-2-ylmethyl group: A hydrophobic aromatic moiety derived from naphthalene, which may enhance lipophilicity and influence receptor binding.
  • 4-Nitrobenzoyl group: An electron-withdrawing nitro-substituted benzoyl group, which can modulate electronic properties and reactivity.

Properties

IUPAC Name

[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-22(19-7-9-21(10-8-19)25(27)28)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUUXKSIARJETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(NAPHTHALEN-2-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with a naphthalene derivative, followed by acylation with a nitrobenzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(NAPHTHALEN-2-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while halogenation introduces halogen atoms into the aromatic rings .

Scientific Research Applications

1-[(NAPHTHALEN-2-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(NAPHTHALEN-2-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nitrobenzoyl group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent 1 Substituent 2 Key Features Reference
1-[(Naphthalen-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine (Target) Naphthalen-2-ylmethyl 4-Nitrobenzoyl Combines aromatic bulk and electron-withdrawing nitro group. N/A
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine 2-Naphthylsulfonyl Cinnamyl (3-phenylpropenyl) Sulfonyl group enhances polarity; propenyl group adds rigidity.
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine 2-(Methylsulfonyl)-4-nitrophenyl Nitro and sulfonyl groups create strong electron-withdrawing effects.
1-(2-Naphthylsulfonyl)-4-(3-chlorophenyl)piperazine (Hypothetical analog) 2-Naphthylsulfonyl 3-Chlorophenyl Chlorine provides moderate electron withdrawal; sulfonyl increases polarity.

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Molecular Weight Notable Spectral Data (NMR/HRMS) Reference
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine Not reported Not reported 392.51 1H NMR: Aromatic protons (δ 7.5–8.5 ppm); propenyl signals (δ 6.5–7.0 ppm).
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine Not reported Not reported 301.34 HRMS: m/z 301.34 [M+H]+; 13C NMR: Nitro group carbons (δ 140–150 ppm).
RA [3,2] (1-(Cyclohexylmethyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine) Not reported 53% 363.2 UHPLC-ESI-MS: m/z 363.2 [M+H]+; purity = 95%.

Key Observations

Substituent Effects on Polarity :

  • The 4-nitrobenzoyl group in the target compound introduces stronger electron-withdrawing effects compared to sulfonyl or chlorophenyl groups in analogs .
  • Naphthalen-2-ylmethyl substituents (as in the target) are less polar than sulfonyl-containing analogs (e.g., ), which may influence solubility and bioavailability.

Synthetic Yields :

  • Yields for structurally complex piperazines vary widely (16–72%), likely due to steric hindrance from bulky substituents (e.g., naphthyl groups) .

Spectral Characterization :

  • 1H-NMR : Aromatic protons in naphthyl groups typically resonate at δ 7.5–8.5 ppm, while nitrobenzoyl carbonyls appear at δ 165–170 ppm in 13C NMR .
  • HRMS : Molecular ion peaks (e.g., m/z 363.2 in RA [3,2]) confirm molecular weights for analogs .

Biological Activity

1-[(Naphthalen-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic compound that integrates a piperazine moiety with naphthalene and nitrobenzoyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure

The chemical structure of 1-[(Naphthalen-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

This structure comprises a piperazine ring, which is known for its diverse biological activities, and substituents that may influence its pharmacological properties.

Pharmacological Profile

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

  • Antidepressant Effects : Piperazine-containing compounds have been shown to interact with serotonin receptors, suggesting potential antidepressant properties .
  • Anticancer Activity : Studies on related piperazine compounds have demonstrated antiproliferative effects on various cancer cell lines, indicating that 1-[(Naphthalen-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine may also exhibit similar properties .
  • Immunomodulatory Effects : Recent studies highlight the immunomodulatory potential of piperazine derivatives, showing their ability to regulate immune cell populations during inflammatory responses .

The mechanisms through which 1-[(Naphthalen-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with various neurotransmitter systems and cellular pathways, leading to observed pharmacological effects.

Study on Anticancer Activity

A study investigated the anticancer effects of a series of piperazine derivatives, including those similar to 1-[(Naphthalen-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine. The results indicated significant inhibition of cell proliferation in K562 leukemic cells. The study utilized flow cytometric analysis to evaluate cell death mechanisms, revealing that these compounds could induce necroptosis in cancer cells .

Immunomodulatory Study

Another study focused on the immunomodulatory properties of piperazine derivatives under conditions of aseptic inflammation. The results showed that these compounds significantly stimulated CD4+ and CD8+ T-cell populations, suggesting their potential as therapeutic agents in inflammatory diseases .

Data Tables

Biological ActivityEffect ObservedReference
AntidepressantInteraction with serotonin receptors
AnticancerInhibition of K562 cell proliferation
ImmunomodulationStimulation of immune cell populations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(NAPHTHALEN-2-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE
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1-[(NAPHTHALEN-2-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

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